molecular formula C23H20FN3O3S2 B2617586 N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide CAS No. 923094-53-5

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide

Cat. No.: B2617586
CAS No.: 923094-53-5
M. Wt: 469.55
InChI Key: IWGVHHOLLLYNAZ-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide typically involves multi-step organic reactions. The process may start with the preparation of the benzothiazole core, followed by the introduction of the fluorobenzenesulfonyl group and the pyridin-2-ylmethyl substituent. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce new aromatic or aliphatic groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Benzothiazole derivatives have been shown to exhibit antimicrobial, antiviral, and anticancer activities, making them promising candidates for drug development.

Medicine

In medicine, the compound could be explored for its potential to interact with specific biological targets, such as enzymes or receptors. This could lead to the development of new treatments for various diseases, including cancer, infections, and neurological disorders.

Industry

In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers and coatings. Its unique properties could enhance the performance and durability of these materials.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-[(pyridin-2-yl)methyl]butanamide include other benzothiazole derivatives, such as:

  • 2-(4-fluorophenyl)-1,3-benzothiazole
  • 2-(pyridin-2-ylmethyl)-1,3-benzothiazole
  • 4-(4-fluorobenzenesulfonyl)-1,3-benzothiazole

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups. The presence of the benzothiazole core, fluorobenzenesulfonyl group, and pyridin-2-ylmethyl substituent provides a distinct set of chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonyl-N-(pyridin-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O3S2/c24-17-10-12-19(13-11-17)32(29,30)15-5-9-22(28)27(16-18-6-3-4-14-25-18)23-26-20-7-1-2-8-21(20)31-23/h1-4,6-8,10-14H,5,9,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGVHHOLLLYNAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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